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Compound of Interest

Compound Name:
4-{[(2H-indazol-7-

yl)amino]methyl}phenol

CAS No.: 1158058-16-2

Cat. No.: B2601658

Get Quote

Executive Summary
This technical guide analyzes the indazole-phenol structural motif, a privileged scaffold in

medicinal chemistry. This moiety combines the robust, flat architecture of the indazole (a

bioisostere of indole and purine) with the hydrogen-bonding capabilities of a phenol group. This

combination is particularly effective in targeting ATP-binding pockets (kinases, Hsp90) and

nuclear receptors (Estrogen Receptor

). This guide details the pharmacophore rationale, synthetic routes, structure-activity
relationships (SAR), and experimental protocols for developing inhibitors based on this core.

Part 1: Structural Rationale & Pharmacophore
Modeling
The Privileged Scaffold
The indazole-phenol moiety typically functions as a Type I or Type 1.5 ATP-competitive inhibitor

in kinases and chaperones.
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Indazole Core: Acts as the "hinge binder."[1] The nitrogen atoms (

and

) serve as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP. Its
bicyclic nature provides rigid planarity, essential for fitting into narrow hydrophobic clefts.

Phenol Moiety: Often positioned at the C3 or N1 position of the indazole. The hydroxyl group

(-OH) acts as a critical anchor, forming high-affinity hydrogen bonds with catalytic residues

(e.g., the conserved Glutamate in kinases or Aspartate in Hsp90).

Pharmacophore Visualization
The following diagram illustrates the interaction logic between the indazole-phenol ligand and a

generic ATP-binding pocket.
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Figure 1: Pharmacophore interaction map showing the dual-anchoring mechanism of the

indazole-phenol moiety.

Part 2: Synthetic Strategies
The construction of 3-arylindazoles is the most common approach for this moiety. The Suzuki-

Miyaura cross-coupling is the industry standard due to its tolerance of the unprotected phenol

(often requiring only transient protection) and high yields.
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Core Synthesis Protocol: C3-Arylation
Objective: Synthesize 3-(4-hydroxyphenyl)-1H-indazole.

Reaction Scheme Logic:

Halogenation: Iodination of the indazole C3 position (most reactive site for electrophilic

substitution).

Protection: Protection of the indazole N1 (often THP or SEM) to prevent N-arylation side

reactions.

Coupling: Pd-catalyzed cross-coupling with 4-hydroxyphenylboronic acid.

Deprotection: Acidic removal of the protecting group.
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Figure 2: Synthetic route for C3-functionalized indazole-phenol derivatives.
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Detailed Protocol (Bench-Validated)
Iodination: Dissolve 1H-indazole (1.0 eq) in 1,4-dioxane. Add KOH (4.0 eq) followed by

(1.1 eq). Stir at RT for 2h. Quench with

. Isolate 3-iodoindazole.[2][3]

Protection: React 3-iodoindazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in

DCM to yield 1-(tetrahydro-2H-pyran-2-yl)-3-iodoindazole.

Suzuki Coupling:

Mix Protected-Indazole (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and

(2.0 eq) in DME/Water (4:1).

Degas with

for 10 min.

Add

(0.05 eq). Heat to 90°C for 12h.

Workup: Extract with EtOAc, wash with brine, dry over

.

Deprotection: Treat crude with 4M HCl in dioxane/MeOH for 2h. Neutralize and precipitate

the final product.

Part 3: Case Studies & Target Applications
Case Study: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins.[4]

Mechanism: The Hsp90 ATP-binding pocket contains a specific "lid" and a conserved

Aspartate (Asp93).
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Role of Moiety: The resorcinol (1,3-dihydroxybenzene) motif is a classic Hsp90 binder.

Indazole-phenols mimic this by presenting the phenol -OH to Asp93 while the indazole

scaffold stacks against the hydrophobic walls (Phe138).

Data: 3-(2,4-dihydroxyphenyl)indazoles have demonstrated

values < 50 nM in fluorescence polarization assays.

Case Study: Estrogen Receptor Beta (ER ) Agonists
ER

agonists are sought for neuroprotection without the proliferative risks of ER

activation.

Mechanism: The phenol group mimics the A-ring of estradiol (E2).

Selectivity: The indazole core is bulkier than the steroid backbone, exploiting the slightly

larger ligand-binding pocket of ER

compared to ER

.

Key Compound:Indazole-Cl (7-chloro-3-(4-hydroxyphenyl)-1H-indazole) shows >80-fold

selectivity for ER

.

Part 4: Experimental Validation (Self-Validating
Protocols)
Hsp90 Fluorescence Polarization (FP) Binding Assay
This assay measures the displacement of a fluorescently labeled Geldanamycin (FITC-GM) by

the test compound.

Reagents:
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Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

, 20 mM

, 0.01% NP-40.

Tracer: FITC-Geldanamycin (3 nM final).

Protein: Recombinant Hsp90

(10 nM final).

Workflow:

Plate Prep: Add 1

L of test compound (DMSO stock) to 384-well black plates.

Protein Addition: Add 10

L of Hsp90 enzyme solution. Incubate 15 min at RT.

Tracer Addition: Add 10

L of FITC-GM solution.

Equilibration: Incubate 2 hours at RT in dark.

Readout: Measure mP (milli-polarization) on a multi-mode plate reader (Ex 485nm / Em

535nm).

Validation Criteria (Self-Checking):

Z-Factor: Must be > 0.5.

Positive Control: Unlabeled Geldanamycin (

nM).

Negative Control: DMSO only (High mP value).
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ADME Consideration: Phenol Metabolism
Phenols are susceptible to rapid glucuronidation (Phase II metabolism).

Risk: High clearance and low oral bioavailability.

Mitigation Strategy:

Steric Shielding: Introduce ortho-substituents (e.g., Fluorine or Methyl) next to the -OH

group to hinder UGT enzymes.

Bioisostere Replacement: If metabolic instability persists, replace phenol with indazole-

amine or pyridine-one, though this often reduces potency.

Part 5: Structure-Activity Relationship (SAR)
Summary

R-Group (Indazole
C3)

Target Affinity
(Kinase/Hsp90)

Metabolic Stability Notes

Phenyl (unsubstituted) Low High
Lacks key H-bond

donor.

4-Hydroxyphenyl High Low

Critical H-bond

anchor; rapid

glucuronidation.

3-Fluoro-4-

hydroxyphenyl
Very High Moderate

Fluorine increases

acidity of OH (better

H-bond) and blocks

metabolism.

4-Methoxyphenyl Moderate High

Loses H-bond donor;

active only if pocket

accepts H-bond

acceptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2601658/docs#technical-guide-small-molecule-
inhibitors-containing-the-indazole-phenol-moiety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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